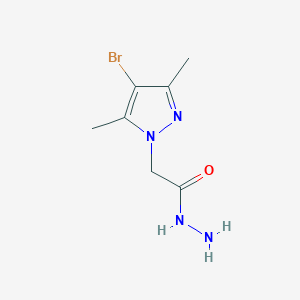2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
CAS No.: 175137-56-1
Cat. No.: VC1984172
Molecular Formula: C7H11BrN4O
Molecular Weight: 247.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 175137-56-1 |
|---|---|
| Molecular Formula | C7H11BrN4O |
| Molecular Weight | 247.09 g/mol |
| IUPAC Name | 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetohydrazide |
| Standard InChI | InChI=1S/C7H11BrN4O/c1-4-7(8)5(2)12(11-4)3-6(13)10-9/h3,9H2,1-2H3,(H,10,13) |
| Standard InChI Key | CIJCDTVASLBRFQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC(=O)NN)C)Br |
| Canonical SMILES | CC1=C(C(=NN1CC(=O)NN)C)Br |
Introduction
Chemical Identity and Nomenclature
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, registered under CAS number 175137-56-1, is known by several synonyms in scientific literature and commercial databases. The compound's molecular formula is C7H11BrN4O with a molecular weight of 247.1 g/mol . The systematic IUPAC nomenclature designates this compound as 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide .
Alternative Names
The compound is recognized by various synonyms in chemical catalogs and databases:
Chemical Identifiers
For precise chemical identification, the following standardized codes are used:
| Identifier Type | Code | Reference |
|---|---|---|
| CAS Number | 175137-56-1 | |
| InChI | 1S/C7H11BrN4O/c1-4-7(8)5(2)12(11-4)3-6(13)10-9/h3,9H2,1-2H3,(H,10,13) | |
| InChI Key | CIJCDTVASLBRFQ-UHFFFAOYSA-N | |
| MDL Number | MFCD00173770 |
Chemical Structure and Properties
Structural Features
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is characterized by a pyrazole ring substituted with a bromine atom at position 4 and methyl groups at positions 3 and 5. The compound also features an ethanohydrazide (acetohydrazide) functional group attached to the nitrogen at position 1 of the pyrazole ring .
The presence of the bromine atom enhances the compound's electrophilic properties, making it suitable for various chemical reactions. The dimethyl substitutions on the pyrazole ring influence its solubility and interaction with biological targets .
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that are important for its characterization and application:
Reactivity
The hydrazide functional group in 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide can participate in condensation reactions, potentially leading to the formation of more complex molecules . This reactivity makes the compound valuable as a building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds containing pyrazole rings.
Biological Activity and Applications
Applications in Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of more complex heterocyclic structures. For instance, it has been used in the preparation of novel substituted 3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones, which combine two biologically active nuclei (pyrazole and phthalazine) .
These synthetic applications highlight the compound's value in medicinal chemistry, particularly in the development of new pharmaceutical agents with potentially enhanced biological activities.
| Supplier | Product Reference | Purity | Package Size | Price (USD) | Reference |
|---|---|---|---|---|---|
| Matrix Scientific | 029880-500MG | - | - | 290.77 | |
| Unknown supplier | - | 98.0% | 25 g | 531 | |
| Unknown supplier | - | 98.0% | 50 g | 796 | |
| Unknown supplier | - | 98.0% | 100 g | 1194 |
Delivery times and availability may vary depending on the supplier and region. Some products may be marked as restricted and can only be purchased by approved accounts .
Future Research Directions
The unique structural features and potential biological activities of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide suggest several promising directions for future research:
-
Comprehensive evaluation of its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities
-
Investigation of structure-activity relationships through the synthesis and testing of structural analogues
-
Development of novel drug candidates incorporating the 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide scaffold
-
Exploration of its potential as a building block for the synthesis of more complex heterocyclic compounds with enhanced biological activities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume